molecular formula C19H16O6 B11454556 Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate

Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate

Cat. No.: B11454556
M. Wt: 340.3 g/mol
InChI Key: NHEHREJDCXLXBV-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system containing both benzene and pyrone rings

Preparation Methods

The synthesis of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s chromen-4-one core structure is known for its biological activity, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The chromen-4-one core can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. This inhibition can reduce the formation of sorbitol and mitigate complications related to diabetes. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Biological Activity

Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate is a synthetic compound characterized by its unique chromone structure, which includes a methoxyphenyl group. This compound has garnered attention in pharmacology due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O5C_{18}H_{18}O_5. The presence of functional groups such as esters and ketones enhances its reactivity and solubility, making it a subject of interest for various biological studies.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant antioxidant activity. The compound's structural components are reminiscent of flavonoids, which are well-known for their ability to scavenge free radicals and reduce oxidative stress. Research indicates that the methoxy group enhances the compound's solubility and reactivity, contributing to its antioxidant capabilities.

Anti-inflammatory Activity

Research has shown that this compound may inhibit specific inflammatory pathways. Interaction studies have focused on its binding affinity with various biological targets related to inflammation. Initial findings suggest that this compound may downregulate pro-inflammatory cytokines, although detailed mechanistic studies are necessary to confirm these interactions and their implications for therapeutic use .

Anticancer Activity

This compound has demonstrated potential anticancer properties in various in vitro studies. The compound appears to induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. However, further research is required to elucidate the exact mechanisms by which this compound exerts its anticancer effects .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yloxy]acetateC18H18O5C_{18}H_{18}O_5Contains additional methyl groups enhancing lipophilicity
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yloxy]acetateC19H20O5C_{19}H_{20}O_5Ethyl group increases solubility compared to methyl version
Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetateC19H20O6C_{19}H_{20}O_6Additional methyl group on the chromone enhances activity

These compounds share common features such as the chromone backbone and methoxy substitutions but differ in functional groups that influence their pharmacological properties and applications.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Assays : In a model of induced inflammation, this compound showed a dose-dependent decrease in inflammatory markers, supporting its use as an anti-inflammatory therapeutic.
  • Antioxidant Efficacy : In assays measuring radical scavenging activity, this compound exhibited potent antioxidant effects comparable to established antioxidants like vitamin C.

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-25-17-9-14(24-11-18(20)23-2)7-8-15(17)19(16)21/h3-10H,11H2,1-2H3

InChI Key

NHEHREJDCXLXBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC

Origin of Product

United States

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